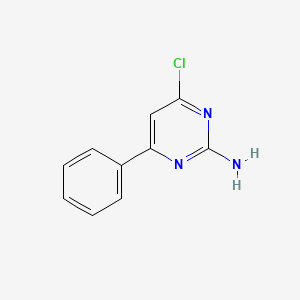

2-Amino-4-chloro-6-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPBRZXDWSODDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286774 | |

| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36314-97-3 | |

| Record name | 36314-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-chloro-6-phenylpyrimidine, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly as an anticancer agent and kinase inhibitor.

Core Chemical Properties

Table 1: Chemical and Physical Properties of this compound and a Related Analog

| Property | This compound | 2-Amino-4-chloro-6-methylpyrimidine (for comparison) |

| Molecular Formula | C₁₀H₈ClN₃[1] | C₅H₆ClN₃ |

| Molecular Weight | 205.64 g/mol [1] | 143.57 g/mol |

| CAS Number | 36314-97-3[1] | 5600-21-5 |

| Appearance | - | White to almost white powder/crystal |

| Melting Point | Not available | 183-186 °C |

| Solubility | 29.3 µg/mL in water at pH 7.4[1] | Soluble in acetic acid (50 mg/mL) |

| XLogP3-AA | 2.5[1] | - |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are often proprietary, typical spectral characteristics based on published data for similar compounds are described. Commercial suppliers like ChemicalBook may provide access to full spectral data.[2][3]

Table 2: Summary of Spectral Data

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons of the phenyl group, a singlet for the pyrimidine C5-proton, and a broad singlet for the amino (-NH₂) protons.[4] |

| ¹³C NMR | Expected signals for the carbon atoms of the pyrimidine and phenyl rings. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (around 1400-1650 cm⁻¹), and C-Cl stretching.[5] |

| Mass Spectrometry | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two representative protocols, a classical chemical synthesis and a modern microwave-assisted method.

Protocol 1: Classical Synthesis via Chlorination of 2-Amino-6-phenylpyrimidin-4-ol

This common method involves the conversion of the hydroxyl group of the pyrimidinol precursor to a chloride using a chlorinating agent.

Experimental Workflow for Classical Synthesis

Caption: Classical synthesis workflow.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-6-phenylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This method offers a more rapid and often higher-yield approach for the synthesis of substituted aminopyrimidines.[1] The following is a general procedure that can be adapted for the phenyl derivative.

Experimental Workflow for Microwave-Assisted Synthesis

Caption: Microwave-assisted synthesis workflow.

Methodology:

-

Reaction Mixture: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

-

Microwave Reaction: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120-140°C) for a short duration (e.g., 15-30 minutes).[1] Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Drug Development Potential

Substituted 2-aminopyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[2][6] This activity often stems from their ability to act as kinase inhibitors.

Kinase Inhibition

The 2-aminopyrimidine scaffold is considered a "privileged structure" in kinase inhibitor design because it can mimic the adenine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in diseases like cancer.

Potential Kinase Targets and Signaling Pathways:

Derivatives of 2-aminopyrimidine have been shown to inhibit a range of protein kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

-

Src Family Kinases (e.g., Src, Lck): Involved in cell proliferation, survival, and migration.

-

Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT pathway).

-

Phosphoinositide 3-kinases (PI3Ks): Crucial for cell growth, proliferation, and survival (PI3K/AKT pathway).[8]

Illustrative Kinase Inhibition Signaling Pathway (EGFR Pathway)

The following diagram illustrates a simplified representation of how a 2-aminopyrimidine derivative could inhibit the EGFR signaling pathway, a common mechanism for anticancer drugs.

Caption: EGFR signaling pathway inhibition.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological targets and optimization of its structure could lead to the development of novel therapeutic agents.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(36314-97-3) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of 2-Amino-4-chloro-6-phenylpyrimidine

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The presence of a reactive chlorine atom makes it a versatile scaffold for developing novel derivatives with potential applications in medicinal chemistry, including anticancer and antimicrobial agents.[1][2]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the condensation of a guanidine salt with a β-ketoester, such as ethyl benzoylacetate, to form the pyrimidine ring. This reaction, a variation of the Biginelli reaction, yields the precursor, 2-Amino-4-hydroxy-6-phenylpyrimidine.[3][4][5] The subsequent step is the chlorination of this intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.[6][7]

References

- 1. This compound | 36314-97-3 | Benchchem [benchchem.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of the key starting materials required for the synthesis of 2-Amino-4-chloro-6-phenylpyrimidine, a crucial intermediate in pharmaceutical development. This document details the synthesis of Ethyl Benzoylacetate and Phenylbiguanide, their subsequent condensation to form the pyrimidine core, and the final chlorination step.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the cyclocondensation of a β-ketoester, Ethyl Benzoylacetate , with Phenylbiguanide . This reaction forms the intermediate, 2-Amino-4-hydroxy-6-phenylpyrimidine . The final step is the chlorination of the hydroxyl group to yield the target compound.

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Material: Ethyl Benzoylacetate

Ethyl benzoylacetate is a key β-ketoester intermediate. The most common and industrially significant method for its preparation is the Claisen condensation of ethyl acetate and ethyl benzoate.

Caption: Synthesis of Ethyl Benzoylacetate via Claisen condensation.

Quantitative Data for Ethyl Benzoylacetate Synthesis

| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Claisen Condensation | Ethyl acetate, Ethyl benzoate | Sodium ethoxide | Ethanol | Reflux | 50-55 | [1] |

| Claisen Condensation | Ethyl acetoacetate, Benzoyl chloride | Sodium | Benzene | Reflux | 77-78 | [2] |

| Acylation | Ethyl acetoacetate, Benzoyl chloride | Sodium bicarbonate | Carbon tetrachloride | 50-60 | Not specified | [3] |

Experimental Protocol: Claisen Condensation

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Sodium (metal)

-

Absolute ethanol

-

Ethyl acetoacetate

-

Ethyl benzoate

-

Sulfuric acid (concentrated)

-

Ether

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 300 ml of absolute ethanol under reflux.

-

After all the sodium has reacted, cool the solution and add a mixture of 130 g of ethyl acetoacetate and 150 g of ethyl benzoate.

-

Heat the mixture under reflux for 1-2 hours. During this time, a mixture of ethyl acetate and ethanol will distill off.

-

After cooling, add 250 ml of water to the reaction mixture.

-

Acidify the mixture with a cooled solution of 100 g of concentrated sulfuric acid in 200 ml of water, keeping the mixture cool with ice if necessary.

-

Separate the upper ester layer and extract the aqueous layer with 200 ml of ether.

-

Combine the ether and ester layers, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation. The remaining crude product is then purified by vacuum distillation. The fraction boiling at 130–135°C / 3 mm Hg is collected.

-

The typical yield of ethyl benzoylacetate is 190–210 g (50–55% based on ethyl acetoacetate).[1]

Synthesis of Starting Material: Phenylbiguanide

Phenylbiguanide is synthesized by the reaction of an aniline salt with dicyandiamide (cyanoguanidine). This method is robust and provides good yields of the desired product.

Caption: Synthesis of Phenylbiguanide from Aniline Hydrochloride.

Quantitative Data for Phenylbiguanide Synthesis

| Reactants | Acid/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Aniline, Dicyandiamide | None specified | Not specified | Not specified | Excellent | [4] |

| Anilinium salts, Dicyandiamide | None (salt used) | Water | Heating | Good | [5] |

| Substituted anilines, Dicyandiamide | Trimethylsilyl chloride | Various | Microwave irradiation | Good to excellent | [6] |

| Aniline hydrochloride, Dicyandiamide | Aqueous HCl | Water | Reflux, 12h | 84 | [6] |

Experimental Protocol: Phenylbiguanide Hydrochloride Synthesis

This protocol is based on a general method for synthesizing 1-arylbiguanides.[5]

Materials:

-

Aniline hydrochloride

-

Dicyandiamide

-

Water

Procedure:

-

Prepare a mixture of the anilinium salt (e.g., aniline hydrochloride) and dicyandiamide in water.

-

Heat the reaction mixture to boiling under reflux. The reaction time can vary, but 12 hours is typical for high yields.[6]

-

Upon cooling, the hydrochloride salt of the arylbiguanide generally crystallizes from the reaction mixture.

-

Collect the crystals by filtration. The product is often obtained in high purity.

-

To obtain the free base, the hydrochloride salt can be deprotonated with a base like methanolic sodium methoxide in nearly quantitative yield.[5]

Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

This intermediate is formed through the cyclocondensation of ethyl benzoylacetate and phenylbiguanide in the presence of a base.

Experimental Protocol

This is a generalized procedure based on the standard synthesis of 2-aminopyrimidines from guanidines and β-ketoesters.

Materials:

-

Ethyl benzoylacetate

-

Phenylbiguanide

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

-

To this solution, add equimolar amounts of ethyl benzoylacetate and phenylbiguanide.

-

Heat the mixture under reflux for 2-4 hours.

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the solid residue in hot water and acidify with acetic acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-Amino-4-hydroxy-6-phenylpyrimidine.

Synthesis of this compound

The final step involves the chlorination of the 4-hydroxy group of the pyrimidine ring, typically using phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol is based on general methods for the chlorination of hydroxypyrimidines.[7][8]

Materials:

-

2-Amino-4-hydroxy-6-phenylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (optional, as an acid scavenger)

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, suspend 2-Amino-4-hydroxy-6-phenylpyrimidine in an excess of phosphorus oxychloride.

-

Optionally, a tertiary amine like triethylamine can be added as an acid-trapping agent.[7]

-

Heat the mixture, typically to a temperature between 75°C and 105°C, and maintain for several hours until the reaction is complete (monitored by TLC).[7][9]

-

After completion, carefully distill off the excess phosphorus oxychloride under vacuum.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or ammonia solution) to a pH of approximately 2.5 to 4.[7]

-

The solid product, this compound, precipitates out.

-

Filter the product, wash thoroughly with cold water, and dry to yield the final compound. The yield for similar reactions is often greater than 90%.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation method of ethyl benzoylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-chloro-6-phenylpyrimidine, a key heterocyclic intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1]

Physicochemical and Spectroscopic Data

This compound is a pyrimidine derivative with the molecular formula C₁₀H₈ClN₃.[1] It features an amino group at the 2-position, a chloro substituent at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring.[1] This unique substitution pattern makes it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from multiple database sources.

| Property | Value | Source |

| CAS Number | 36314-97-3 | [2] |

| Molecular Formula | C₁₀H₈ClN₃ | [1][2] |

| Molecular Weight | 205.64 g/mol | [1][2] |

| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | [2] |

| Boiling Point | 433.1 °C at 760 mmHg | [1] |

| Density | 1.323 g/cm³ | [1] |

| Flash Point | 215.8 °C | [1] |

| Vapor Pressure | 1.05E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.642 | [1] |

| Solubility (pH 7.4) | 29.3 µg/mL | [2] |

| XLogP3-AA | 2.5 | [2] |

Spectroscopic Data

While detailed spectra are not publicly available, the compound's structure is typically confirmed using standard analytical techniques. Characterization of its derivatives has been performed using:

-

Mass Spectrometry: GC-MS data for the title compound is available.[2]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in related pyrimidine derivatives.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the structure of pyrimidine-based compounds.[3][4]

Synthesis and Reactivity

This compound serves as a versatile intermediate. The chloro group at the 4-position is a reactive site, readily displaced by nucleophiles. This allows for the introduction of various functional groups to generate diverse libraries of pyrimidine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative experimental protocol for the synthesis of 4-substituted-6-phenylpyrimidin-2-amine derivatives, adapted from a microwave-assisted method used for analogous compounds.[3] This reaction demonstrates the typical reactivity of the chloro group.

Objective: To displace the chlorine atom at the C4 position with a primary or secondary amine.

Materials:

-

This compound (1 equivalent)

-

Substituted amine (e.g., piperazine, morpholine, etc.) (1 equivalent)

-

Triethylamine (TEA) (catalytic amount, e.g., 0.1 equivalents)

-

Anhydrous propanol (solvent)

-

Microwave reactor vial

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a microwave reaction vial, add this compound (1 mmol).

-

Add anhydrous propanol (e.g., 0.5 mL) and stir at room temperature to suspend the solid.

-

Add the desired substituted amine (1 mmol) to the suspension.

-

Add triethylamine (100 µL) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120–140 °C for 15–30 minutes.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vial to room temperature.

-

The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Caption: Microwave-assisted synthesis of pyrimidine derivatives.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] this compound is a valuable starting material for synthesizing compounds with therapeutic potential.[1]

Role as a Key Intermediate

The compound's structure is a scaffold that can be elaborated to target various biological pathways. The phenyl group provides a vector for exploring structure-activity relationships (SAR), while the reactive chloro group allows for the introduction of diverse pharmacophores.

-

Anticancer Agents: Derivatives of the closely related 2-amino-4-chloropyrimidine have shown cytotoxic activity against human colorectal and breast cancer cell lines (HCT116 and MCF7).[3] Similar derivatives from the title compound are promising candidates for anticancer drug development.[5]

-

GPR119 Agonists: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of G protein-coupled receptor 119 (GPR119).[7] Agonism of this receptor is a therapeutic strategy for type 2 diabetes, as it enhances glucose-dependent insulin secretion.[7]

-

Agrochemicals: The compound serves as an intermediate in the production of agrochemicals, such as fungicides and herbicides.[1][8] For example, related 4-chloro-2-phenylpyrimidine structures are being explored as fungicides and herbicide safeners.[6][8]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-4-chloro-6-phenylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-chloro-6-phenylpyrimidine (C₁₀H₈ClN₃). The information is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and material science to facilitate the identification and characterization of this molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃ | PubChem |

| Molecular Weight | 205.64 g/mol | PubChem |

| Mass Spectrum (GC-MS) | Available | PubChem[1] |

The mass spectrum is characterized by a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic M+ and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of the closely related analog, 2-Amino-4-(4'-chloro)phenyl-6-phenylpyrimidine, and general principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyrimidine and phenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.95 | m | 2H | Phenyl H (ortho) |

| ~7.40 - 7.55 | m | 3H | Phenyl H (meta, para) |

| ~7.10 | s | 1H | Pyrimidine H-5 |

| ~6.80 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | Pyrimidine C-2 |

| ~162.0 | Pyrimidine C-4 |

| ~160.0 | Pyrimidine C-6 |

| ~137.0 | Phenyl C-1 (ipso) |

| ~130.5 | Phenyl C-4 (para) |

| ~129.0 | Phenyl C-2, C-6 (ortho) |

| ~128.5 | Phenyl C-3, C-5 (meta) |

| ~105.0 | Pyrimidine C-5 |

Predicted Infrared (IR) Spectroscopy

The predicted key infrared absorption bands for this compound are summarized below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1640 | Strong | N-H bending (scissoring) of the amino group |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrimidine and phenyl rings |

| ~1250 | Medium | C-N stretching |

| ~1100 | Medium-Strong | C-Cl stretching |

| 800 - 600 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified solid sample of this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Cap the NMR tube and agitate until the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject an appropriate volume (typically 1 µL) of the solution into the gas chromatograph.

Instrument Parameters (GC-MS):

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient suitable for the elution of the compound (e.g., initial temperature of 100°C, ramped to 280°C).

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-chloro-6-phenylpyrimidine and its Derivatives

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Amino-4-chloro-6-phenylpyrimidine and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine scaffold is a fundamental nucleus in DNA and RNA, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide will delve into the known mechanisms of action of various derivatives stemming from this core structure, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is often achieved through microwave-assisted synthesis. A general procedure involves the reaction of 2-amino-4-chloro-pyrimidine with a substituted amine in the presence of a solvent and a base.[3]

Experimental Protocol: Microwave-Assisted Synthesis [3]

-

2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.

-

1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.

-

2 mmol of a selected substituted amine is added to the reaction vial.

-

200 µL of triethylamine is introduced into the mixture.

-

The reaction is carried out at a temperature of 120–140 °C for 15–30 minutes and monitored by Thin Layer Chromatography (TLC).

-

After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.

-

The final product is extracted using ethyl acetate.

This synthetic approach allows for the efficient generation of a library of derivatives for biological screening.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been shown to exhibit a multitude of biological activities by interacting with various cellular targets and signaling pathways.

Several derivatives of this compound have demonstrated significant anticancer potential.[3][4] The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Inhibition of Kinases

-

Src/Abl Kinase Inhibition: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be derived from the 2-aminopyrimidine core, have been identified as potent dual inhibitors of Src and Abl kinases.[5] These kinases are critical in the signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of several cancers, including chronic myelogenous leukemia (CML).[5]

-

Raf Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives, structurally related to the core compound, have been investigated as inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers.[6]

-

Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) Dual Inhibition: Certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and HDACs for the treatment of ALK-addicted cancers.[7]

The general workflow for identifying and characterizing these kinase inhibitors is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives useful as raf kinase inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chloro-6-phenylpyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic application of in silico modeling techniques has become indispensable in accelerating the discovery and optimization of these derivatives. This technical guide provides a comprehensive overview of the core in silico methodologies, data presentation, and experimental protocols relevant to the study of this compound derivatives as potential therapeutic agents.

Core Concepts in In Silico Modeling

In silico modeling for drug discovery encompasses a range of computational methods to predict and analyze the interactions between a small molecule and its biological target. For this compound derivatives, these models are instrumental in predicting their binding affinity to various kinases, understanding their pharmacokinetic properties, and guiding the design of more potent and selective inhibitors.

Data Presentation: Quantitative Analysis of Derivative Activity

The biological evaluation of this compound derivatives is crucial for validating in silico predictions. Quantitative data from these studies, such as EC50 and IC50 values, provide a measure of a compound's potency in cellular assays and enzymatic assays, respectively.

A study on the microwave-assisted synthesis of a series of 2-amino-4-chloro-pyrimidine derivatives reported their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2] The half-maximal effective concentration (EC50) values from this study are summarized below.

| Derivative | R Group at C4-position | EC50 (µM) vs. HCT116[1][3] | EC50 (µM) vs. MCF7[1][3] |

| 1 | 4-methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |

| 2 | 4-methylpiperidin-1-yl | - | - |

| 3 | 4-(pyrimidin-2-yl)piperazin-1-yl | - | - |

| 4 | 4-(4-fluorophenyl)piperazin-1-yl | - | - |

| 5 | 4-(2-fluorophenyl)piperazin-1-yl | - | - |

| 6 | 4-(4-bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |

| 7 | 4-(4-chlorophenyl)piperazin-1-yl | 458.89 ± 1.41 | 275.79 ± 1.51 |

Note: EC50 values for derivatives 2, 3, 4, and 5 were not explicitly provided in the cited source.

Key In Silico Experimental Protocols

Reproducibility and standardization are paramount in computational drug discovery. This section details the methodologies for key in silico experiments applied to this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and estimating the binding affinity of this compound derivatives to their target kinases.

Protocol for Molecular Docking of a this compound Derivative against a Target Kinase (e.g., PI3Kα):

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target kinase (e.g., PI3Kα) from the Protein Data Bank (PDB).

-

Remove water molecules, co-ligands, and any non-essential protein chains.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

-

Define the binding site by creating a grid box around the active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using chemical drawing software.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined receptor grid.

-

The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of the kinase.

-

Compare the binding energies and interaction patterns of different derivatives to understand structure-activity relationships (SAR).

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel derivatives and for guiding lead optimization.

Protocol for Developing a QSAR Model for 2-Aminopyrimidine Derivatives:

-

Data Collection:

-

Compile a dataset of 2-aminopyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, and steric properties).

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity for the compounds in the training set.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key statistical parameters for validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of a compound. In silico ADMET models can help to identify potential liabilities early in the drug discovery process.

Protocol for ADMET Prediction of this compound Derivatives:

-

Input Structure:

-

Provide the 2D or 3D structure of the derivative to an ADMET prediction software or web server (e.g., SwissADME, pkCSM).[1]

-

-

Property Calculation:

-

The software calculates a wide range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

-

Distribution: Plasma protein binding, volume of distribution.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to assess the compound's potential for oral bioavailability, CNS penetration, metabolic stability, and toxicity. This information helps in prioritizing compounds for further experimental testing.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.

Protocol for MD Simulation of a Protein-Ligand Complex using GROMACS: [4][5][6][7][8]

-

System Preparation:

-

Start with the docked protein-ligand complex.

-

Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[5]

-

Place the complex in a simulation box and solvate it with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM-PBSA) to estimate the binding affinity.

-

-

Visualization of Workflows and Signaling Pathways

Visualizing complex processes and relationships is essential for clear communication in scientific research. Graphviz (DOT language) is a powerful tool for generating such diagrams.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical in silico workflow for the discovery and optimization of this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases in critical signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][4][8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell proliferation and is a common target for anticancer therapies.[9][10]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][7][11]

Conclusion

The integration of in silico modeling into the drug discovery pipeline has significantly enhanced the efficiency and effectiveness of identifying and optimizing novel therapeutic agents. For this compound derivatives, these computational approaches provide invaluable insights into their mechanism of action, structure-activity relationships, and drug-like properties. By combining robust in silico predictions with targeted experimental validation, researchers can accelerate the development of the next generation of kinase inhibitors with improved potency, selectivity, and safety profiles.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. mdtutorials.com [mdtutorials.com]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 6. Protein-Ligand Complex [mdtutorials.com]

- 7. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 2-Aminopyrimidines

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core synthesis methods for 2-aminopyrimidines, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of the 2-aminopyrimidine ring system can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring. This guide will focus on the most robust and widely employed methods.

The Pinner Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

One of the most classical and reliable methods for constructing the 2-aminopyrimidine ring is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with guanidine.[1][2] The versatility of the starting β-dicarbonyl component allows for the introduction of a wide range of substituents at the 4-, 5-, and 6-positions of the pyrimidine ring.

Reaction Scheme:

Caption: General scheme of the Pinner synthesis.

Detailed Experimental Protocol:

A representative procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is as follows:

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq), guanidine hydrochloride (1.1 eq), and sodium ethoxide (1.1 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives via the Pinner method.

| R1 | R2 | R3 | Base | Solvent | Time (h) | Yield (%) |

| CH₃ | H | CH₃ | NaOEt | Ethanol | 5 | 85 |

| Ph | H | Ph | KOH | Ethanol | 8 | 78 |

| OEt | H | CH₃ | NaOEt | Ethanol | 6 | 92 |

| CH₃ | H | OEt | K₂CO₃ | DMF | 4 | 88 |

Synthesis from Chalcones and Guanidine

The reaction of chalcones (α,β-unsaturated ketones) with guanidine provides a facile route to 2-amino-4,6-diaryl- or 4-aryl-6-alkylpyrimidines. This method is particularly useful for synthesizing pyrimidines with diverse aromatic substituents.[3][4] The reaction is typically carried out under basic conditions.

Reaction Scheme:

Caption: Synthesis of 2-aminopyrimidines from chalcones.

Detailed Experimental Protocol:

A general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines is as follows:

-

Reagents and Setup: A mixture of the appropriate chalcone (1.0 eq), guanidine hydrochloride (1.2 eq), and a base such as sodium hydroxide or potassium carbonate (2.0 eq) is placed in a round-bottom flask containing a suitable solvent like ethanol or dimethylformamide (DMF).

-

Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-aminopyrimidine derivative.

Quantitative Data:

The following table presents a comparison of conventional heating versus microwave-assisted synthesis for the reaction of chalcones with guanidine.[5]

| Ar1 | Ar2 | Method | Time | Yield (%) |

| Ph | Ph | Conventional | 10 h | 75 |

| Ph | Ph | Microwave | 10 min | 92 |

| 4-Cl-Ph | Ph | Conventional | 12 h | 72 |

| 4-Cl-Ph | Ph | Microwave | 8 min | 89 |

| 4-MeO-Ph | Ph | Conventional | 8 h | 80 |

| 4-MeO-Ph | Ph | Microwave | 12 min | 95 |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

This approach involves the modification of a pre-formed pyrimidine ring, typically through the displacement of a halogen substituent by an amino group. A common and commercially available starting material for this purpose is 2-amino-4,6-dichloropyrimidine.[6][7][8] This method allows for the late-stage introduction of diverse amino functionalities.

Reaction Scheme:

Caption: SNAr on 2-amino-4,6-dichloropyrimidine.

Detailed Experimental Protocol:

A general procedure for the synthesis of 4-substituted-amino-6-chloro-2-aminopyrimidines is as follows[6][7]:

-

Reagents and Setup: In a sealed tube or a round-bottom flask fitted with a condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Reaction: Add the desired amine (1.0-1.2 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq). Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired product.

Quantitative Data:

The following table provides examples of the synthesis of various 2,4-diaminopyrimidine derivatives via SNAr reaction.[6][7]

| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Et₃N | EtOH | 80 | 12 | 85 |

| Benzylamine | DIPEA | DMF | 100 | 6 | 90 |

| Morpholine | Et₃N | i-PrOH | 90 | 8 | 92 |

| 4-Fluoroaniline | Et₃N | EtOH | 80 | 16 | 82 |

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.

Pinner Synthesis Mechanism

The Pinner synthesis proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanism under acidic conditions.

Caption: Mechanism of the Pinner synthesis.

Standard Experimental Workflow

A typical workflow for the synthesis and purification of 2-aminopyrimidines is depicted below. This generalized scheme can be adapted for each of the specific methods described.

Caption: A generalized experimental workflow.

Conclusion

The synthesis of 2-aminopyrimidines can be achieved through several reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Pinner synthesis and the reaction of chalcones with guanidine are excellent methods for constructing the pyrimidine ring with a variety of substituents. For late-stage functionalization, nucleophilic aromatic substitution on pre-existing halogenated pyrimidines offers a powerful strategy. The application of microwave-assisted synthesis can significantly improve reaction times and yields for many of these transformations, aligning with the principles of green chemistry. This guide provides a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategies for their specific needs in the pursuit of novel 2-aminopyrimidine-based molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. youtube.com [youtube.com]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 8. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4-chloro-6-phenylpyrimidine, a valuable scaffold in medicinal chemistry and drug discovery. The described two-step protocol offers significant advantages over traditional synthetic methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. The synthesis involves the initial microwave-promoted condensation of ethyl benzoylacetate and guanidine hydrochloride to form 2-amino-4-hydroxy-6-phenylpyrimidine, followed by a subsequent microwave-assisted chlorination using phosphorus oxychloride. Detailed experimental procedures, quantitative data, and characterization are provided to facilitate the replication of this efficient synthetic route.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The 2-aminopyrimidine core is a privileged structure found in numerous approved drugs. The title compound, this compound, serves as a key intermediate for the synthesis of a diverse array of biologically active molecules, owing to the reactive chlorine atom that can be readily displaced by various nucleophiles.

Microwave-assisted organic synthesis has emerged as a powerful tool in accelerating chemical reactions.[1] By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often leading to cleaner reactions and higher yields.[1] This application note details an efficient, microwave-assisted pathway for the synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-hydroxy-6-phenylpyrimidine, via a Biginelli-type reaction under microwave irradiation. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride, also facilitated by microwave energy.

Figure 1: Workflow for the microwave-assisted synthesis of this compound.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

This protocol is adapted from established microwave-assisted Biginelli reactions.[2]

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (or a suitable base)

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 mmol, 192 mg), guanidine hydrochloride (1.2 mmol, 115 mg), and sodium ethoxide (1.5 mmol, 102 mg).

-

Add 5 mL of ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxy-6-phenylpyrimidine.

Step 2: Microwave-Assisted Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine

This protocol is an adaptation of conventional chlorination methods using phosphorus oxychloride.[3]

Materials:

-

2-Amino-4-hydroxy-6-phenylpyrimidine (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Microwave reactor (with appropriate safety measures for corrosive reagents)

-

Standard laboratory glassware

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.

-

In a 10 mL microwave reaction vial, place 2-amino-4-hydroxy-6-phenylpyrimidine (1.0 mmol, 187 mg).

-

Carefully add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the vial. A catalytic amount of pyridine can be added if necessary.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 140-160°C for 5-10 minutes.[3]

-

After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

-

The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

| Parameter | Value | Reference |

| Microwave Power | 100-300 W | [2] |

| Temperature | 120 °C | [2] |

| Reaction Time | 10-15 min | [2] |

| Solvent | Ethanol | [2] |

| Yield | 85-95% (estimated) | [2] |

Table 2: Reaction Parameters for the Chlorination of 2-Amino-4-hydroxy-6-phenylpyrimidine

| Parameter | Value | Reference |

| Microwave Power | 100-300 W | [3] |

| Temperature | 140-160 °C | [3] |

| Reaction Time | 5-10 min | [3] |

| Reagent | POCl₃ | [3] |

| Yield | 70-85% (estimated) | [3] |

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available from chemical databases. |

| ¹³C NMR | Spectral data available from chemical databases. |

| IR (cm⁻¹) | Characteristic peaks for N-H, C=N, C=C, and C-Cl bonds are expected. |

| Mass Spec (m/z) | Calculated for C₁₀H₈ClN₃: 205.04. |

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression from readily available starting materials to the desired chlorinated pyrimidine intermediate. This intermediate is primed for further diversification through nucleophilic aromatic substitution at the C4 position, allowing for the generation of a library of compounds for drug discovery.

Figure 2: Logical progression from synthesis to application in drug discovery.

Conclusion

The microwave-assisted synthesis of this compound presented herein offers a rapid, efficient, and scalable method for producing this important synthetic intermediate. By leveraging the benefits of microwave technology, researchers can significantly accelerate the synthesis process, thereby facilitating the timely development of novel therapeutic agents. The detailed protocols and compiled data serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine Derivatives: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-6-phenylpyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including approved drugs. The specific substitution pattern of an amino group at the 2-position, a chloro group at the 4-position, and a phenyl group at the 6-position provides a versatile template for the development of novel therapeutic agents. These compounds have shown promise as anticancer agents and enzyme inhibitors, attributed to their ability to interact with various biological targets. This document provides a detailed protocol for the synthesis of this compound and its derivatives, along with data on their biological activities.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the base-catalyzed cyclocondensation of a β-ketoester, ethyl benzoylacetate, with guanidine to yield 2-amino-4-hydroxy-6-phenylpyrimidine. The subsequent step is the chlorination of the hydroxyl group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the desired this compound.

Caption: General synthetic scheme for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-hydroxy-6-phenylpyrimidine

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add guanidine hydrochloride and stir the mixture for 30 minutes at room temperature to liberate the free guanidine base.

-

Add ethyl benzoylacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting solid in warm water and acidify with glacial acetic acid to a pH of 6-7.

-

The precipitated solid, 2-amino-4-hydroxy-6-phenylpyrimidine, is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to obtain a pure white solid.

Step 2: Synthesis of this compound

Materials:

-

2-Amino-4-hydroxy-6-phenylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a fume hood, place 2-amino-4-hydroxy-6-phenylpyrimidine in a round-bottom flask equipped with a reflux condenser.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture at reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is the crude this compound.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of this compound Derivatives

The 4-chloro group in this compound is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. A general procedure for the synthesis of 4-amino substituted derivatives is provided below.

Materials:

-

This compound

-

Substituted amine

-

Triethylamine (TEA) or another suitable base

-

Solvent (e.g., ethanol, propanol, or DMF)

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add the substituted amine and a base such as triethylamine to the mixture.

-

The reaction mixture is then heated to reflux or subjected to microwave irradiation (e.g., 120-140 °C for 15-30 minutes) until the starting material is consumed, as monitored by TLC.[1]

-

After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the biological activity data for a selection of this compound derivatives.

| Compound ID | R Group (at position 4) | Biological Activity | Cell Line/Enzyme | IC₅₀ / EC₅₀ (µM) | Reference |

| 1 | 4-(4-Bromophenyl)piperazin-1-yl | Anticancer | HCT116 | 89.24 ± 1.36 | [1] |

| 2 | 4-(4-Bromophenyl)piperazin-1-yl | Anticancer | MCF7 | 89.37 ± 1.17 | [1] |

| 3 | 4-(4-Methylpiperazin-1-yl) | Anticancer | HCT116 | 209.17 ± 1.23 | [1] |

| 4 | 4-(4-Methylpiperazin-1-yl) | Anticancer | MCF7 | 221.91 ± 1.37 | [1] |

| 5 | N-(4-chlorophenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |

| 6 | N-(2,4-dimethylphenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |

| 7 | N-(4-ethylphenyl)amino | β-Glucuronidase Inhibition | - | - | [2] |

Biological Significance and Signaling Pathways

2-Aminopyrimidine derivatives have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer. One such pathway is the canonical Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and embryonic development. Aberrant activation of the Wnt pathway is a hallmark of many cancers.

In the "off" state of the canonical Wnt pathway, the key effector protein, β-catenin, is targeted for degradation by a "destruction complex" composed of Axin, APC, GSK-3β, and CK1. Upon binding of a Wnt ligand to its receptor, Frizzled, and co-receptor LRP5/6, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote cell proliferation.

Certain 2-aminopyrimidine derivatives have been shown to inhibit the Wnt signaling pathway.[3] These small molecules can interfere with key components of the pathway, leading to a decrease in β-catenin levels and the subsequent downregulation of Wnt target genes. This inhibitory action makes them attractive candidates for the development of targeted anticancer therapies.

Caption: Simplified diagram of the canonical Wnt signaling pathway and potential points of inhibition by 2-aminopyrimidine derivatives.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Developing Anticancer Agents from 2-Amino-4-chloro-6-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data related to the development of novel anticancer agents derived from the 2-amino-4-chloro-6-phenylpyrimidine scaffold. This document includes detailed experimental protocols, summarized biological activity data, and visualizations of key processes and potential mechanisms of action.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. The this compound core, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting their potential as a promising starting point for the development of new oncology therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound core. The data is presented as EC50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

| Derivative | Cancer Cell Line | EC50/IC50 (µM) | Reference |

| Derivative 6 (with bromophenyl piperazine moiety) | HCT116 (Colon) | 89.24 ± 1.36 | [1][2] |

| MCF7 (Breast) | 89.37 ± 1.17 | [1][2] | |

| Derivative 1 (with 4-methyl piperazine moiety) | HCT116 (Colon) | 209.17 ± 1.23 | [1][2] |

| MCF7 (Breast) | 221.91 ± 1.37 | [1][2] | |

| Doxorubicin (Control) | HCT116 (Colon) | 2 | [1] |

| MCF7 (Breast) | 0.98 | [1] | |

| Compound 7b (Ursolic acid derivative) | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |

| HeLa (Cervical) | 0.74 ± 0.13 | [3] | |

| Compound 21 (PTI-868) | Various | Potent in vitro and in vivo activity | [4] |

| Compound 5f (triazine derivative) | Various | 0.45 - 1.66 | [5] |

Experimental Protocols

General Synthesis of 2-Amino-4-substituted-6-phenylpyrimidine Derivatives

This protocol describes a general method for the synthesis of derivatives from the this compound starting material, often employing microwave-assisted synthesis for improved reaction times and yields.[1]

Materials:

-

This compound

-

Substituted amine

-

Anhydrous propanol

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates

-